molecular formula C23H15ClFN5OS B2751164 7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-86-6

7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2751164
CAS RN: 422533-86-6
M. Wt: 463.92
InChI Key: QCJYIIZETHUQIJ-UHFFFAOYSA-N
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Description

Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They are used in designing bioactive compounds displaying various activities such as anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer .


Synthesis Analysis

The synthesis of similar compounds, like 7-chloro-4-aminoquinoline derivatives, has been achieved by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .


Molecular Structure Analysis

The structures of these products have been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm –1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents and their positions on the quinazoline ring .

Future Directions

Quinazoline derivatives are being actively researched for their potential as therapeutic agents in various diseases, including cancer . Therefore, the future directions in this field could involve the design and synthesis of new quinazoline derivatives with improved biological activities and safety profiles.

properties

IUPAC Name

7-chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN5OS/c24-14-5-10-20-26-17(11-21(31)30(20)12-14)13-32-23-28-19-4-2-1-3-18(19)22(29-23)27-16-8-6-15(25)7-9-16/h1-12H,13H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJYIIZETHUQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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